N-[1-(azepan-1-yl)-2,2,2-trichloroethyl]-4-bromobenzamide
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Overview
Description
N-[1-(azepan-1-yl)-2,2,2-trichloroethyl]-4-bromobenzamide is a synthetic organic compound characterized by its unique chemical structure It consists of an azepane ring, a trichloroethyl group, and a bromobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(azepan-1-yl)-2,2,2-trichloroethyl]-4-bromobenzamide typically involves the reaction of 4-bromobenzoyl chloride with 1-(azepan-1-yl)-2,2,2-trichloroethanamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[1-(azepan-1-yl)-2,2,2-trichloroethyl]-4-bromobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzamide moiety can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO₄) or reducing agents like lithium aluminum hydride (LiAlH₄) are used.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be achieved with sodium hydroxide (NaOH).
Major Products Formed
Substitution Reactions: Substituted benzamides with different functional groups.
Oxidation and Reduction: Oxidized or reduced derivatives of the original compound.
Hydrolysis: 4-bromobenzoic acid and 1-(azepan-1-yl)-2,2,2-trichloroethanamine.
Scientific Research Applications
N-[1-(azepan-1-yl)-2,2,2-trichloroethyl]-4-bromobenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(azepan-1-yl)-2,2,2-trichloroethyl]-4-bromobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(1-azepan-1-yl-2,2,2-trichloroethyl)-4-methylbenzamide
- N-(1-azepan-1-yl-2,2,2-trichloroethyl)-3-chlorobenzamide
Uniqueness
N-[1-(azepan-1-yl)-2,2,2-trichloroethyl]-4-bromobenzamide is unique due to the presence of the bromine atom in the benzamide moiety, which can influence its reactivity and interactions with biological targets. This structural feature distinguishes it from other similar compounds and may contribute to its specific properties and applications.
Properties
Molecular Formula |
C15H18BrCl3N2O |
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Molecular Weight |
428.6 g/mol |
IUPAC Name |
N-[1-(azepan-1-yl)-2,2,2-trichloroethyl]-4-bromobenzamide |
InChI |
InChI=1S/C15H18BrCl3N2O/c16-12-7-5-11(6-8-12)13(22)20-14(15(17,18)19)21-9-3-1-2-4-10-21/h5-8,14H,1-4,9-10H2,(H,20,22) |
InChI Key |
LZUWFVUESRBSLI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C(C(Cl)(Cl)Cl)NC(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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